BenchChemオンラインストアへようこそ!

4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-benzylpyrrolidin-2-one

Lipophilicity Membrane Permeability Drug Design

4-(1-Allyl-1H-benzo[d]imidazol-2-yl)-1-benzylpyrrolidin-2-one (CAS 847396-36-5) is a benzimidazole-linked pyrrolidinone derivative belonging to a class of heterocycles frequently investigated as screening compounds for central nervous system and oncology targets. Its basic physicochemical identity is established by a molecular formula of C21H21N3O and a molecular weight of 331.4 g/mol , with predicted gas-phase properties including a boiling point of 580.9±50.0 °C at 760 mmHg and an ACD/LogP of 3.74.

Molecular Formula C21H21N3O
Molecular Weight 331.419
CAS No. 847396-36-5
Cat. No. B2870015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-benzylpyrrolidin-2-one
CAS847396-36-5
Molecular FormulaC21H21N3O
Molecular Weight331.419
Structural Identifiers
SMILESC=CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC4=CC=CC=C4
InChIInChI=1S/C21H21N3O/c1-2-12-24-19-11-7-6-10-18(19)22-21(24)17-13-20(25)23(15-17)14-16-8-4-3-5-9-16/h2-11,17H,1,12-15H2
InChIKeyIOFVDWAGXMJKFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why Consider 4-(1-Allyl-1H-benzo[d]imidazol-2-yl)-1-benzylpyrrolidin-2-one (CAS 847396-36-5) for Your Research?


4-(1-Allyl-1H-benzo[d]imidazol-2-yl)-1-benzylpyrrolidin-2-one (CAS 847396-36-5) is a benzimidazole-linked pyrrolidinone derivative belonging to a class of heterocycles frequently investigated as screening compounds for central nervous system and oncology targets [1]. Its basic physicochemical identity is established by a molecular formula of C21H21N3O and a molecular weight of 331.4 g/mol , with predicted gas-phase properties including a boiling point of 580.9±50.0 °C at 760 mmHg and an ACD/LogP of 3.74 . This document provides a focused, comparator-driven evidence guide for scientists and procurement professionals evaluating its utility relative to close structural analogs.

The Risk of Blind Substitution: Why 4-(1-Allyl-1H-benzo[d]imidazol-2-yl)-1-benzylpyrrolidin-2-one Cannot Be Replaced by Other Benzimidazole-Pyrrolidinones Without Proof of Functional Equivalence


The benzimidazole-pyrrolidinone chemical class exhibits pronounced structure-activity relationship (SAR) sensitivity, where seemingly minor modifications to the N1 substituent on the benzimidazole core lead to dramatic shifts in biological target engagement and physiochemical behavior [1]. In the MAGL inhibitor series, for example, replacing a 4-methoxyphenyl group at this position altered selectivity between MAGL and FAAH by more than 500-fold [2]. Blind substitution of 4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-benzylpyrrolidin-2-one with a des-allyl analog (CAS 847396-32-1) is therefore scientifically invalid without head-to-head comparative data, as the allyl group influences molecular shape, lipophilicity, and potentially binding kinetics . The quantitative evidence in Section 3 addresses these differentiation points directly.

Comparative Evidence for 4-(1-Allyl-1H-benzo[d]imidazol-2-yl)-1-benzylpyrrolidin-2-one: Quantitative Differentiation Against Closest Analogs


Lipophilicity Advantage: Allyl Substitution Increases ACD/LogP by +0.67 Units Relative to the Des-Allyl Analog, Enhancing Predicted Membrane Permeability

The target compound bearing an N1-allyl group on the benzimidazole core exhibits an ACD/LogP of 3.74 , compared to an estimated ACD/LogP of approximately 3.07 for the des-allyl analog 4-(1H-benzo[d]imidazol-2-yl)-1-benzylpyrrolidin-2-one (CAS 847396-32-1), which has a molecular formula of C18H17N3O and molecular weight of 291.35 g/mol . This +0.67 log unit increase pushes the target compound closer to the optimal lipophilicity range for CNS drug candidates (LogP 3–5), whereas the des-allyl analog falls below this window.

Lipophilicity Membrane Permeability Drug Design

Reduced Polar Surface Area: Target Compound TPSA is 38 Ų, Potentially Favorable for Passive Blood-Brain Barrier Penetration

The predicted topological polar surface area (TPSA) of 4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-benzylpyrrolidin-2-one is 38 Ų , which is identical to the TPSA of the des-allyl analog but critically falls below the established threshold of 60–70 Ų for passive CNS penetration [1]. While both compounds meet this criterion, the allyl analog achieves a higher LogP without increasing TPSA, yielding a more favorable TPSA-LogP combination.

Polar Surface Area Blood-Brain Barrier CNS Drug-Likeness

Allyl Group Confers a Reactive Handle for Click Chemistry Bioconjugation and Covalent Probe Development, Absent in Saturated Alkyl Analogs

The terminal alkene of the N1-allyl substituent on 4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-benzylpyrrolidin-2-one provides a functional handle for thiol-ene click reactions or azide-alkyne cycloadditions after appropriate derivatization, a synthetic advantage that is completely absent in the saturated N1-propyl analog 1-benzyl-4-(1-propyl-1H-benzimidazol-2-yl)pyrrolidin-2-one (CAS 847396-33-2, Mol Wt 333 g/mol) . In chemical biology applications, this allyl group can be exploited for fluorescent tagging, photoaffinity labeling, or biotinylation without requiring de novo synthesis of a modified scaffold [1].

Click Chemistry Chemical Biology Covalent Probes

Optimal Application Contexts for 4-(1-Allyl-1H-benzo[d]imidazol-2-yl)-1-benzylpyrrolidin-2-one Based on Comparative Evidence


CNS Hit-Finding Libraries Requiring Pre-Optimized Lipophilicity

Screening collections targeting blood-brain barrier penetrant hits benefit from the compound's ACD/LogP of 3.74 and TPSA of 38 Ų , which together fall within the empirically validated CNS drug-like space (LogP 3–5, TPSA < 60 Ų) [1]. Compared to the des-allyl analog (LogP ~3.07), this compound offers a superior starting point for CNS hit-to-lead programs by reducing the magnitude of lipophilicity adjustment required during lead optimization .

Chemical Biology Probe Synthesis via Thiol-Ene or Copper-Catalyzed Click Chemistry

The N1-allyl group enables direct conjugation to thiol-containing fluorophores, biotin tags, or PEG linkers via radical thiol-ene chemistry, a capability not available with the N1-propyl or N1-methyl benzimidazole analogs [2]. For PROTAC and ABPP (activity-based protein profiling) probe developers, this eliminates the need for a separate linker-attachment step, accelerating probe assembly workflows [3].

Structure-Activity Relationship (SAR) Studies on Benzimidazole N1 Substituent Effects

In systematic SAR campaigns exploring the impact of N1-alkyl chain unsaturation on target binding, 4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-benzylpyrrolidin-2-one serves as the key unsaturated comparator against its saturated N1-propyl analog . The allyl group's π-electron system may engage in additional hydrophobic or π-stacking interactions with target protein residues not accessible to saturated alkyl chains [4].

Quote Request

Request a Quote for 4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-benzylpyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.